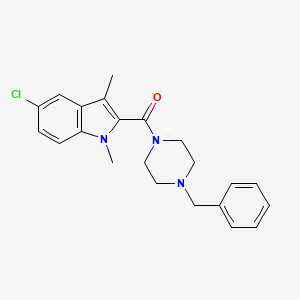

(4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone

Description

(4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone is a complex organic compound that features both an indole and a piperazine moiety The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules The piperazine ring is also notable for its inclusion in many pharmacologically active compounds

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(5-chloro-1,3-dimethylindol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-16-19-14-18(23)8-9-20(19)24(2)21(16)22(27)26-12-10-25(11-13-26)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKDAJPCEVVRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone typically involves the acylation of 4-benzylpiperazine with 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors due to its aromatic nature, while the piperazine ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

(4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone: Shares the piperazine moiety but has a different aromatic system.

(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Contains a pyrazole ring instead of an indole ring.

Uniqueness

The uniqueness of (4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone lies in its combination of the indole and piperazine moieties, which can confer unique biological activities and binding properties. This makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

The compound (4-benzylpiperazin-1-yl)(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Piperazine moiety : This is known for its ability to interact with various neurotransmitter receptors.

- Indole derivative : The presence of a chloro-substituted indole contributes to the compound's biological properties, particularly in terms of anticancer and antimicrobial activities.

Structural Formula

The structural formula can be represented as:

This indicates the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often act by modulating pathways involved in cell proliferation and apoptosis. They may inhibit mTORC1 signaling, leading to increased autophagy, which is crucial for cancer cell survival .

Case Study: MIA PaCa-2 Cells

In a study involving MIA PaCa-2 pancreatic cancer cells, certain derivatives demonstrated submicromolar antiproliferative activity. The compounds reduced mTORC1 activity and disrupted autophagic flux, suggesting a novel mechanism of action for anticancer agents .

Antimicrobial Activity

The indole structure in the compound is associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens, including multidrug-resistant strains.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Acinetobacter baumannii | 16 µg/mL |

| Compound B | Pseudomonas aeruginosa | 32 µg/mL |

| Target Compound | Various | TBD |

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Studies suggest that the benzylpiperazine component may exhibit partial agonism at dopamine receptors, potentially impacting mood and behavior.

Table 2: Neuropharmacological Effects

| Effect | Observed Outcome |

|---|---|

| Dopamine Receptor Binding | Moderate Affinity |

| Serotonin Receptor Modulation | Potential anxiolytic effects |

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess toxicity. Preliminary studies indicate that some derivatives maintain a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish therapeutic windows.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including amide bond formation and carbonylation. For example, analogous piperazine-indole hybrids are synthesized via coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and piperazine derivatives under inert atmospheres. Key factors include:

- Catalyst selection : Use of coupling agents like HATU or EDCI for amide formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products . Yields for structurally similar compounds range from 75–84% under optimized conditions .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are conflicting data resolved?

- 1H/13C-NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in aromatic/heterocyclic regions .

- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

- Contradiction resolution : Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) or alternative techniques like X-ray crystallography if available .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s interaction with histamine receptors, and address binding affinity discrepancies?

- In vitro assays : Use radioligand displacement (e.g., [3H]-mepyramine for H1R) or fluorescence polarization assays to measure Ki values .

- Addressing discrepancies :

- Receptor subtype specificity : Test against H4R using HEK-293 cells expressing recombinant receptors to rule off-target effects .

- Buffer conditions : Adjust pH (6.5–7.4) and ion concentrations to mimic physiological environments .

Q. What strategies optimize solubility and stability for pharmacological studies?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 328.4 g/mol analogs achieve >1 mg/mL in PBS) .

- Co-solvents : Use cyclodextrins or PEG-400 for in vivo formulations .

- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., indole rings) .

Q. How can computational methods predict pharmacokinetic properties, and validate these predictions experimentally?

- ADMET prediction : Use tools like SwissADME to estimate logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .

- Validation experiments :

- Microsomal stability : Incubate with liver microsomes to measure half-life .

- Plasma protein binding : Equilibrium dialysis to assess free fraction .

Data Contradiction and Optimization

Q. How should researchers address inconsistent biological activity data across cell lines?

- Cell line validation : Ensure consistent receptor expression levels via qPCR or Western blot .

- Control experiments : Include reference ligands (e.g., JNJ 7777120 for H4R) to normalize assay variability .

Q. What steps mitigate low yields during scale-up synthesis?

- Process refinement :

- Batch vs. flow chemistry : Transition to continuous flow systems for exothermic reactions .

- Purification : Use flash chromatography with gradients (e.g., n-hexane/EtOAc) to isolate high-purity batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.